5-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one belongs to the pyrazolo-pyrazinone class of heterocyclic compounds. Its structure features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 5 with a 3-fluorophenylmethyl group and at position 2 with a 4-methylphenyl group. These substituents influence its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which are critical for biological activity and pharmacokinetics .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-14-5-7-16(8-6-14)18-12-19-20(25)23(9-10-24(19)22-18)13-15-3-2-4-17(21)11-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSAQFSEUURCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3-fluorobenzylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazolopyrazine core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazin-4-one Core
The following compounds share the pyrazolo[1,5-a]pyrazin-4-one scaffold but differ in substituent patterns:
Key Observations :
- Fluorine Position : The 3-fluoro substituent in the target compound may reduce metabolic degradation compared to 2- or 4-fluoro analogues due to steric and electronic effects .
- Methoxy vs. Methyl Groups : The 2-methoxyphenyl substituent () introduces polarity, improving aqueous solubility compared to the hydrophobic 4-methylphenyl group in the target compound .
- Complex Substituents : The oxadiazole-containing analogue () demonstrates how bulky substituents can modulate receptor binding and bioavailability .
Analogues with Related Heterocyclic Cores
Compounds with pyrazolo-pyrimidinone or pyrazolo-pyrimidine cores show divergent pharmacological profiles:
Key Observations :
- Pyrimidinone vs.
- Kinase-Targeting Analogues : The pyrazolo[3,4-c]pyrimidine derivative () highlights how core modifications enable interactions with enzymes like kinases .
Biological Activity
The compound 5-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one belongs to the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 305.36 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is pivotal for its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrazines exhibit a range of biological activities including:
- Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines.
- Anti-inflammatory Effects : They also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity.
The mechanisms by which this compound exerts its effects are largely attributed to its ability to inhibit specific enzymes and receptors involved in disease progression:
- Inhibition of Kinases : This compound has been noted for its inhibitory activity against several kinases such as BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation and survival .
- Modulation of Inflammatory Pathways : It may interfere with signaling pathways that lead to inflammation, thereby reducing inflammatory responses .
- Antimicrobial Action : The compound's structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Antitumor Activity
A study evaluated the antitumor effects of various pyrazolo[1,5-a]pyrazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis in these cells .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that compounds similar to the target molecule effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions .
Antimicrobial Properties
Research into the antimicrobial activity of pyrazole derivatives revealed that certain compounds showed effective inhibition against a range of bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in reducing bacterial growth .
Data Table: Summary of Biological Activities
| Biological Activity | Target | Mechanism |
|---|---|---|
| Antitumor | Cancer Cell Lines (MCF-7, MDA-MB-231) | Inhibition of BRAF(V600E), EGFR |
| Anti-inflammatory | Pro-inflammatory Cytokines | Modulation of inflammatory pathways |
| Antimicrobial | Bacterial Strains (S. aureus, E. coli) | Disruption of cell membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
